molecular formula C8H13NO4 B14480947 5,6-Dimethyl-4-(nitromethyl)oxan-2-one CAS No. 66186-47-8

5,6-Dimethyl-4-(nitromethyl)oxan-2-one

Katalognummer: B14480947
CAS-Nummer: 66186-47-8
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: UGNRAEDWCYTVCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethyl-4-(nitromethyl)oxan-2-one is an organic compound with the molecular formula C8H13NO4 It is a derivative of oxanone, characterized by the presence of two methyl groups and a nitromethyl group attached to the oxanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4-(nitromethyl)oxan-2-one typically involves the nitration of a suitable precursor. One common method is the nitration of 5,6-dimethyl-2-oxanone using nitric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitromethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethyl-4-(nitromethyl)oxan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitromethyl group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxanone derivatives.

Wissenschaftliche Forschungsanwendungen

5,6-Dimethyl-4-(nitromethyl)oxan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,6-Dimethyl-4-(nitromethyl)oxan-2-one involves its interaction with specific molecular targets. The nitromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6-Dimethyl-2-oxanone: Lacks the nitromethyl group, making it less reactive in certain chemical reactions.

    4-(Nitromethyl)oxan-2-one: Lacks the methyl groups, affecting its chemical properties and reactivity.

Uniqueness

5,6-Dimethyl-4-(nitromethyl)oxan-2-one is unique due to the presence of both methyl and nitromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

66186-47-8

Molekularformel

C8H13NO4

Molekulargewicht

187.19 g/mol

IUPAC-Name

5,6-dimethyl-4-(nitromethyl)oxan-2-one

InChI

InChI=1S/C8H13NO4/c1-5-6(2)13-8(10)3-7(5)4-9(11)12/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

UGNRAEDWCYTVCB-UHFFFAOYSA-N

Kanonische SMILES

CC1C(OC(=O)CC1C[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.